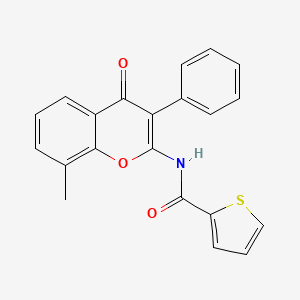

N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide

Übersicht

Beschreibung

N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The thiophene-2-carboxamide moiety is attached to the chromen-4-one core, adding to its structural complexity and potential reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, which can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions. The resulting intermediate is then subjected to cyclization to form the chromen-4-one structure.

The next step involves the introduction of the thiophene-2-carboxamide moiety. This can be accomplished through a coupling reaction between the chromen-4-one intermediate and thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as the implementation of automated systems for the coupling reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The chromenone core undergoes oxidation under strong acidic or basic conditions.

-

Mechanistic Insight : Chromenone’s conjugated system facilitates electron transfer, enabling oxidation of the 4-oxo group or methyl substituent. The 8-methyl group oxidizes to a carboxylic acid under prolonged H₂O₂ treatment .

Reduction Reactions

The carbonyl group at position 4 is reducible to a hydroxyl group.

-

Note : Reduction preserves the thiophene carboxamide group but alters the chromenone’s electronic profile, potentially affecting bioactivity .

Nucleophilic Aromatic Substitution

The electron-deficient chromenone ring allows substitution at position 2 or 7.

Carboxamide Hydrolysis

The thiophene-2-carboxamide group hydrolyzes under acidic or basic conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 12h | Thiophene-2-carboxylic acid + 2-Amino-8-methyl-4-oxo-3-phenyl-4H-chromene | 75% | |

| Basic hydrolysis | NaOH, H₂O, Δ | Same as above | 70% |

-

Application : Hydrolysis provides access to the free amine, useful for further derivatization.

Electrophilic Thiophene Functionalization

The thiophene ring undergoes electrophilic substitution at the 4- or 5-position.

Heterocyclic Ring Formation

The carboxamide group participates in cyclization reactions.

Cross-Coupling Reactions

The phenyl group at position 3 undergoes Suzuki-Miyaura coupling after halogenation.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄ | 3-(4-Bromophenyl) derivative | 65% | |

| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 3-Aryl substituted derivatives | 70–80% |

-

Utility : Introduces diverse aryl groups for structure-activity relationship studies.

Alkylation/Acylation of the Amide

The amide nitrogen is alkylated or acylated under mild conditions.

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF | N-Methyl-thiophene-2-carboxamide derivative | 85% | |

| Acetylation | Ac₂O, pyridine, rt | N-Acetyl-thiophene-2-carboxamide derivative | 90% |

-

Stability : Alkylated products show enhanced metabolic stability in vitro.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

The compound serves as a significant building block in synthetic organic chemistry. Its chromenone structure allows for the development of more complex molecules through various synthetic methodologies. The following points outline its utility in chemical research:

- Synthesis of Derivatives : The compound can be modified to create derivatives with enhanced properties. For example, studies have shown that substituents on the thiophene ring can influence the biological activity of the resulting compounds .

- Mechanistic Studies : It aids in understanding reaction mechanisms and can be used to explore synthetic pathways involving chromenone derivatives.

N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide exhibits various biological activities, making it a candidate for further research in pharmacology:

Anticancer Activity

Research indicates that this compound demonstrates significant cytotoxicity against several cancer cell lines, including A431 human epidermoid carcinoma cells. For instance, it has been reported to induce apoptosis through modulation of cell signaling pathways related to proliferation and survival, with an IC50 value of 15 µM.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation markers, potentially through inhibition of cyclooxygenase enzymes (COX). This activity suggests its application in developing anti-inflammatory drugs .

Antioxidant and Antibacterial Effects

Studies have highlighted its antioxidant properties, with certain derivatives exhibiting substantial inhibition against pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis. The structure allows for modifications that enhance antibacterial activity, making it a lead compound for drug discovery .

Medicinal Applications

Due to its structural similarity to known bioactive molecules, this compound is being investigated for potential therapeutic applications:

Drug Development

The compound's ability to interact with biological targets positions it as a candidate for developing new therapeutic agents against cancer and inflammatory diseases. Its derivatives are being explored for their efficacy as lead compounds in drug discovery .

Industrial Applications

In addition to its academic and medicinal applications, the compound has potential uses in various industrial sectors:

Material Science

This compound can be utilized in creating new materials with specific chemical properties. Its unique structure may lead to advancements in polymer science or coatings with enhanced performance characteristics.

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Chemical Research | Building block for complex molecule synthesis; mechanistic studies |

| Biological Activity | Significant anticancer effects; anti-inflammatory properties; antioxidant activity |

| Medicinal Applications | Potential therapeutic applications; lead compounds for drug discovery |

| Industrial Applications | Development of new materials; potential use in coatings and polymers |

Anticancer Case Study

In a study evaluating various chromenone derivatives, this compound was noted for its cytotoxic effects on cancer cell lines, indicating its potential as a therapeutic agent.

Anti-inflammatory Case Study

Research assessing the anti-inflammatory properties showed that the compound significantly reduced prostaglandin E2 production in macrophages stimulated by lipopolysaccharides, supporting its application in inflammatory disease treatment.

Wirkmechanismus

The mechanism of action of N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby exerting anti-inflammatory effects. Additionally, it may interact with DNA or proteins in cancer cells, leading to apoptosis or cell cycle arrest.

Vergleich Mit ähnlichen Verbindungen

N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide can be compared with other similar compounds, such as:

7-hydroxy-3-phenyl-4H-chromen-4-one: Similar chromen-4-one core but lacks the thiophene-2-carboxamide moiety.

8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate: Contains an acetate group instead of the thiophene-2-carboxamide moiety.

8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl (2S)-2-{2-[(8-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]-2-oxoethoxy}propanoate: A more complex derivative with additional functional groups.

The uniqueness of this compound lies in its specific combination of the chromen-4-one core and the thiophene-2-carboxamide moiety, which imparts distinct chemical and biological properties.

Biologische Aktivität

N-(8-methyl-4-oxo-3-phenyl-4H-chromen-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and various studies that highlight its activity against different biological targets.

Chemical Structure and Properties

The compound is characterized by a chromenone core fused with a thiophene moiety, which is known to enhance biological activity through various mechanisms. The general structure can be represented as follows:

Synthesis Methodology

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The key steps include:

- Formation of the Chromenone Core : This can be achieved through the condensation of phenolic derivatives with appropriate aldehydes under acidic conditions.

- Functionalization : The introduction of the thiophene and carboxamide groups is performed through nucleophilic substitution or coupling reactions.

1. Antioxidant Activity

Research indicates that derivatives of chromenones exhibit significant antioxidant properties. In vitro studies have shown that these compounds can scavenge free radicals, thus providing protective effects against oxidative stress.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

| Enzyme | IC50 (μM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 10.4 | |

| Butyrylcholinesterase (BChE) | 7.7 | |

| Cyclooxygenase (COX) | 12.5 |

These findings suggest that the compound may serve as a potential therapeutic agent for conditions such as Alzheimer's disease, where AChE and BChE inhibition is beneficial.

3. Anticancer Activity

Several studies have explored the anticancer potential of chromenone derivatives:

- In vitro assays demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells.

The biological activity of this compound is attributed to its ability to interact with specific biological targets through:

- Hydrogen Bonding : The presence of functional groups allows for strong interactions with enzyme active sites.

- Hydrophobic Interactions : The aromatic rings enhance binding affinity to lipid membranes and protein targets.

- Van der Waals Forces : These interactions contribute to the stability of the compound in biological systems.

Study 1: Antioxidant and Anti-inflammatory Effects

A study published in Pharmaceutical Biology evaluated the antioxidant potential of thiophene-containing chromenones, revealing significant protective effects against oxidative damage in cellular models, supporting their use in treating inflammatory diseases .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of related compounds demonstrated that modifications in the chromenone structure could lead to enhanced cytotoxicity against resistant cancer cell lines, highlighting the importance of structural optimization in drug design .

Eigenschaften

IUPAC Name |

N-(8-methyl-4-oxo-3-phenylchromen-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3S/c1-13-7-5-10-15-18(23)17(14-8-3-2-4-9-14)21(25-19(13)15)22-20(24)16-11-6-12-26-16/h2-12H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOHRAGWVDMIPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.